a-Trisaccharide

Übersicht

Beschreibung

Trisaccharid A ist eine Art von Oligosaccharid, das aus drei Monosacchariden besteht, die durch glycosidische Bindungen miteinander verbunden sind. Diese Verbindungen sind essentiell für verschiedene biologische Prozesse und haben wichtige Anwendungen in der wissenschaftlichen Forschung und Industrie. Trisaccharid A ist besonders bemerkenswert für seine Rolle bei Blutgruppenantigenen und sein Potenzial in verschiedenen biochemischen Anwendungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Trisaccharid A erfolgt typischerweise durch schrittweise Glykosylierung von Monosaccharideinheiten. Der Prozess beginnt mit dem Schutz von Hydroxylgruppen, um unerwünschte Reaktionen zu verhindern. Die Glykosylierungsreaktionen werden dann unter bestimmten Bedingungen mit Glykosylspendern und -akzeptoren durchgeführt, wobei häufig Katalysatoren wie Silbertriflat oder Bortrifluoridetherat verwendet werden. Das Endprodukt wird nach Deprotektion und Reinigungsschritten erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Trisaccharid A kann durch enzymatische Verfahren erreicht werden. Beispielsweise können Alginatlyasen verwendet werden, um Alginattrisaccharide aus Natriumalginat zu produzieren. Diese Methode beinhaltet die Kultivierung gentechnisch veränderter Mikroorganismen, wie z. B. Escherichia coli, die die gewünschten Enzyme exprimieren. Die extrazelluläre Produktion dieser Enzyme ermöglicht die effiziente Umwandlung von Substraten in Trisaccharid A .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trisaccharid A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Trisaccharid A kann zu den entsprechenden Aldonsäuren oxidiert werden.

Reduktion: Die Reduktion von Trisaccharid A führt zur Bildung von Alditolen.

Substitution: Glycosidische Bindungen in Trisaccharid A können unter sauren Bedingungen hydrolysiert werden, um Monosaccharide zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Natriumperiodat oder Bromwasser.

Reduktion: Natriumborhydrid oder katalytische Hydrierung.

Substitution: Verdünnte Säuren wie Salzsäure oder Schwefelsäure.

Hauptprodukte:

Oxidation: Aldonsäuren.

Reduktion: Alditole.

Substitution: Monosaccharide.

Wissenschaftliche Forschungsanwendungen

Trisaccharid A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Bildung und Spaltung glycosidischer Bindungen verwendet.

Biologie: Spielt eine entscheidende Rolle bei Zell-Zell-Erkennungs- und Signalprozessen.

Medizin: Ist an der Synthese von Blutgruppenantigenen und potenziellen Therapeutika beteiligt.

Industrie: Wird bei der Herstellung von bioaktiven Verbindungen und als Substrat für enzymatische Reaktionen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Trisaccharid A beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Glykosyltransferasen und Lektinen. Diese Interaktionen ermöglichen verschiedene biologische Prozesse, einschließlich Zell-Zell-Erkennung und Immunantworten. Die glycosidischen Bindungen in Trisaccharid A sind entscheidend für seine Bindung an diese molekularen Zielstrukturen, was zur Aktivierung oder Inhibition spezifischer Signalwege führt .

Ähnliche Verbindungen:

Raffinose: Besteht aus Galaktose, Glucose und Fructose.

Maltotriose: Besteht aus drei Glucose-Einheiten.

Melezitose: Besteht aus Glucose- und Fructose-Einheiten.

Einzigartigkeit von Trisaccharid A: Trisaccharid A ist einzigartig aufgrund seiner spezifischen glycosidischen Verknüpfungen und seiner Rolle bei Blutgruppenantigenen.

Wirkmechanismus

The mechanism of action of Trisaccharide A involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions facilitate various biological processes, including cell-cell recognition and immune responses. The glycosidic bonds in Trisaccharide A are crucial for its binding to these molecular targets, leading to the activation or inhibition of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Raffinose: Composed of galactose, glucose, and fructose.

Maltotriose: Composed of three glucose units.

Melezitose: Composed of glucose and fructose units.

Uniqueness of Trisaccharide A: Trisaccharide A is unique due to its specific glycosidic linkages and its role in blood group antigens.

Biologische Aktivität

α-Trisaccharides are a class of oligosaccharides consisting of three monosaccharide units linked by glycosidic bonds. They play significant roles in various biological processes, including immunogenicity, cell signaling, and as substrates for enzymatic reactions. This article explores the biological activity of α-Trisaccharides, emphasizing their synthesis, immunological properties, and potential applications in agriculture and medicine.

Synthesis of α-Trisaccharides

The synthesis of α-Trisaccharides involves multiple steps, including the selective formation of glycosidic bonds. Recent advancements have focused on regio- and stereoselective methods to achieve desired configurations effectively. For instance, the synthesis of blood group antigenic A trisaccharide has been highlighted as crucial for blood cell recognition, employing specific protective groups to control glycosylation stereochemistry .

Table 1: Synthesis Methods for α-Trisaccharides

Immunological Properties

α-Trisaccharides have been shown to exhibit significant immunogenic properties. For example, the trisaccharide repeating unit from Streptococcus pneumoniae serotype 19A has been synthesized and evaluated for its binding affinity to antibodies. This study provides insights into the cross-reactivity between different serotypes and highlights the potential use of these trisaccharides in vaccine development .

Case Study: Immunogenicity of Trisaccharide Units

A study investigated the immunogenic responses elicited by synthetic α-Trisaccharides derived from bacterial polysaccharides. The results indicated that these compounds could stimulate antibody production in animal models, suggesting their utility as vaccine components against specific pathogens .

Agricultural Applications

Recent research has demonstrated that alginate-derived α-Trisaccharides can promote plant growth. Specifically, a study showed that alginate oligosaccharides (AOS), which include trisaccharides as the main product, significantly enhanced root growth in various crops such as lettuce and tomato . This finding underscores the potential agricultural applications of α-Trisaccharides in enhancing crop yields.

Table 2: Effects of Alginate-Derived Trisaccharides on Plant Growth

| Crop | Root Length Increase (%) |

|---|---|

| Lettuce | 27.5 |

| Tomato | 25.7 |

| Wheat | 9.7 |

| Maize | 11.1 |

The biological activity of α-Trisaccharides is mediated through various mechanisms:

- Cell Signaling : They can act as signaling molecules influencing cellular processes.

- Enzyme Substrates : Many α-Trisaccharides serve as substrates for specific enzymes, facilitating biochemical reactions.

- Immunomodulation : Their structural diversity allows them to interact with immune cells, modulating immune responses.

Eigenschaften

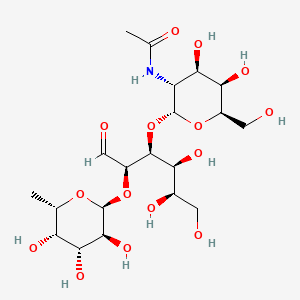

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZWAAFMRTZQGV-ULZIYQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198042 | |

| Record name | a-Trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49777-13-1 | |

| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49777-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | a-Trisaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | a-Trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-TRISACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.